A Technical Guide to Methyl 5-(3-fluorophenyl)nicotinate: Synthesis, Characterization, and Applications
A Technical Guide to Methyl 5-(3-fluorophenyl)nicotinate: Synthesis, Characterization, and Applications
Executive Summary: Methyl 5-(3-fluorophenyl)nicotinate is a substituted aromatic heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. As a derivative of nicotinic acid, a form of vitamin B3, this molecule serves as a versatile building block in organic synthesis. Its structure, featuring a pyridine ring, a methyl ester, and a fluorinated phenyl group, provides multiple points for chemical modification, making it a valuable scaffold for creating diverse molecular libraries. This guide offers an in-depth analysis of its chemical identifiers, a detailed, field-proven synthesis protocol via Suzuki-Miyaura cross-coupling, its analytical characterization, potential applications in drug discovery, and essential safety protocols for its handling.
Chemical Identity and Properties
Accurate identification is critical for regulatory compliance, procurement, and scientific communication. Methyl 5-(3-fluorophenyl)nicotinate is characterized by the following identifiers and properties. While a specific CAS number for this exact structure is not publicly indexed, its properties can be derived from its constituent parts and closely related analogues. For the purpose of this guide, we will refer to the compound based on its IUPAC name and structure.
| Identifier | Value | Source |
| IUPAC Name | methyl 5-(3-fluorophenyl)pyridine-3-carboxylate | - |
| Synonyms | Methyl 5-(3-fluorophenyl)pyridine-3-carboxylate, 3-Fluoro-5-(5-(methoxycarbonyl)pyridin-3-yl)benzene | - |
| Molecular Formula | C₁₃H₁₀FNO₂ | - |
| Molecular Weight | 231.22 g/mol | - |
| Canonical SMILES | COC(=O)C1=CC(=CN=C1)C2=CC(=CC=C2)F | - |
| InChI Key | (Predicted) | - |
| CAS Number | Not assigned or not publicly available. | - |
Synthesis and Mechanism
The construction of the C-C bond between the pyridine and phenyl rings is the key challenge in synthesizing Methyl 5-(3-fluorophenyl)nicotinate. The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the starting materials.[1][2]
Causality of Experimental Choices
The chosen synthetic route involves the palladium-catalyzed coupling of Methyl 5-bromonicotinate with (3-fluorophenyl)boronic acid .
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Palladium Catalyst (e.g., Pd(PPh₃)₄): A Pd(0) source is essential to initiate the catalytic cycle. Tetrakis(triphenylphosphine)palladium(0) is a common and effective choice as it is air-stable for brief periods and readily provides the active catalytic species in solution.
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Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃): A base is required to activate the boronic acid, forming a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻) which facilitates the crucial transmetalation step.[1] An aqueous solution of the base is often used to create a biphasic reaction medium.
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Solvent System (e.g., Toluene/Water or Dioxane/Water): A biphasic solvent system is common. Toluene or dioxane solubilizes the organic starting materials and the catalyst, while water dissolves the inorganic base and the boronate intermediate, bringing them into contact for the reaction to proceed.[3]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a self-validating system. Successful synthesis of the target molecule confirms the efficacy of the chosen reagents and conditions.
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Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 5-bromonicotinate (1.0 eq), (3-fluorophenyl)boronic acid (1.2 eq), and Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
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Solvent and Reagent Addition: Add toluene (40 mL) and a 2M aqueous solution of sodium carbonate (20 mL).
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Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
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Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
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Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and water (30 mL). Shake and separate the layers.
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Extraction: Extract the aqueous layer with ethyl acetate (2 x 30 mL).
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Washing: Combine the organic layers and wash with brine (1 x 50 mL).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel, typically using a solvent system like hexane/ethyl acetate, to yield Methyl 5-(3-fluorophenyl)nicotinate as a pure solid.
Visualized Synthesis Workflow
Caption: Synthesis workflow for Methyl 5-(3-fluorophenyl)nicotinate.
Suzuki-Miyaura Catalytic Cycle
